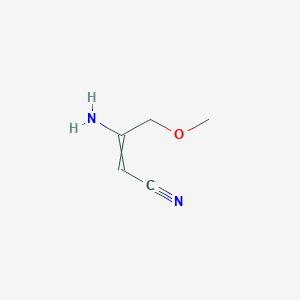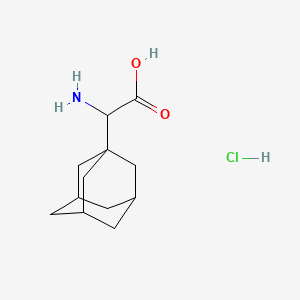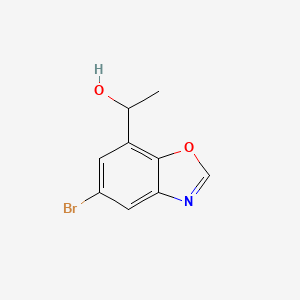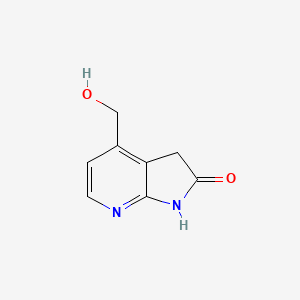
1,6-Naphthyridine-4-carboxylic acid hydrochloride
Vue d'ensemble
Description
1,6-Naphthyridine-4-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of two fused pyridine rings, making it a naphthalene analog with nitrogen atoms at specific positions. This compound has garnered interest due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Mécanisme D'action
Target of Action
1,6-Naphthyridine-4-carboxylic acid hydrochloride is a pharmacologically active compound with a variety of applications It has been identified as a novel scaffold for the inhibition of c-met kinase related cancer activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, in the context of cancer treatment, it has been found to inhibit c-Met kinase, an enzyme that plays a crucial role in the growth and spread of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in cell growth and proliferation, given its anticancer activity . The downstream effects of these interactions could include the inhibition of cancer cell growth and the prevention of metastasis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to involve the inhibition of cancer cell growth and the prevention of metastasis, given its identified anticancer activity .
Analyse Biochimique
Biochemical Properties
1,6-Naphthyridine-4-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s interactions with enzymes and proteins often involve binding to active sites, leading to inhibition or activation of the enzyme’s function. These interactions are crucial for its potential therapeutic applications.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its role as a c-Met kinase inhibitor can lead to the suppression of cancer cell proliferation. Additionally, the compound’s impact on gene expression can result in altered cellular responses, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit c-Met kinase is attributed to its binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on cell signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions . Long-term effects on cellular function, observed in both in vitro and in vivo studies, may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . These interactions can affect its accumulation in target tissues, influencing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and subsequent biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often involve high temperatures and the use of solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenated reagents and strong bases or acids are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
1,6-Naphthyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate its effects on biological systems, including its antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new materials and as a precursor for other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions, exhibiting distinct biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Uniqueness
1,6-Naphthyridine-4-carboxylic acid hydrochloride is unique due to its specific nitrogen arrangement, which imparts distinct chemical and biological properties. Its ability to inhibit c-Met kinase sets it apart from other naphthyridine isomers, making it a valuable compound in cancer research .
Propriétés
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJKUXEXJUULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)




